gamma-Linolenoyl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

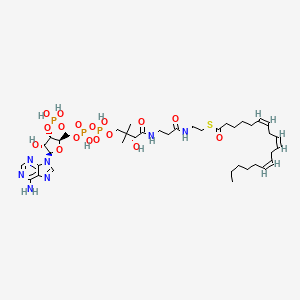

Gamma-Linolenoyl-CoA, also known as gamolenoyl-CoA or gla-CoA, belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. This compound participates in a number of enzymatic reactions. In particular, DG(14:0/14:0/0:0) and this compound can be converted into TG(14:0/14:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/14:1(9Z)/0:0) and this compound can be converted into TG(14:0/14:1(9Z)/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/15:0/0:0) and this compound can be converted into TG(14:0/15:0/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Finally, DG(14:0/16:0/0:0) and this compound can be converted into TG(14:0/16:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, this compound is involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:0/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.

This compound is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of gamma-linolenic acid. It has a role as a mouse metabolite. It derives from a gamma-linolenic acid. It is a conjugate acid of a this compound(4-).

科学的研究の応用

Biochemical Role and Mechanism of Action

Gamma-linolenoyl-CoA is derived from gamma-linolenic acid, an essential polyunsaturated fatty acid belonging to the omega-6 family. It plays a crucial role in lipid metabolism as a substrate for various enzymatic reactions. Notably, it is involved in the biosynthesis of bioactive lipids such as eicosanoids, which are critical for numerous physiological processes including inflammation and immune response.

Enzymatic Involvement

Research has shown that this compound acts as a substrate for delta-6 desaturase, an enzyme that converts linoleic acid to gamma-linolenic acid. This conversion is significant because it enhances the cellular levels of gamma-linolenic acid, which has been associated with various health benefits, including anti-inflammatory properties .

Therapeutic Applications

This compound's therapeutic potential has been explored in various studies, particularly concerning its role in managing inflammatory conditions and metabolic disorders.

Anti-inflammatory Effects

Studies have indicated that gamma-linolenic acid and its derivatives can exert anti-inflammatory effects through the modulation of eicosanoid synthesis. For instance, research on acyl-CoA derivatives demonstrated that this compound has weak inhibitory effects on certain lipoxygenases involved in inflammatory pathways, suggesting a nuanced role in inflammation regulation .

Metabolic Disorders

The compound has also been studied for its potential benefits in metabolic disorders such as obesity and diabetes. By influencing lipid metabolism and inflammatory responses, this compound may help improve insulin sensitivity and reduce adipose tissue inflammation .

Case Studies

Several case studies provide insights into the practical applications of this compound in clinical settings:

Transgenic Approaches

One notable study involved the introduction of the delta-6 desaturase gene from borage into mammalian cells to enhance gamma-linolenic acid production. This genetic modification led to a significant increase (up to 483%) in gamma-linolenic acid levels compared to control cells, demonstrating the feasibility of using genetic engineering to improve fatty acid profiles for therapeutic use .

Supplementation Studies

Research on gamma-linolenic acid supplementation has highlighted its potential benefits in alleviating symptoms associated with conditions like eczema and rheumatoid arthritis. These studies often focus on the metabolic conversion of dietary gamma-linolenic acid into its CoA derivative, emphasizing the importance of this compound in mediating these effects .

Summary Table of Research Findings

特性

分子式 |

C39H64N7O17P3S |

|---|---|

分子量 |

1028 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate |

InChI |

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1 |

InChIキー |

XZQYPTBYQYZGRU-FHDVEODPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。